BenchChemオンラインストアへようこそ!

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Physicochemical profiling Drug-likeness Lead optimization

Enhance your medicinal chemistry program with 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1705169-01-2). This trisubstituted benzyl-aryl urea features a critical 2-methoxy-2-(2-methoxyphenyl)ethyl linker and a chiral center, offering a unique chemical space for SAR studies in lipid metabolism, dual VEGFR-2/PD-L1 inhibition, and enantioselective investigations. With a higher LogP and distinct hydrogen-bonding profile compared to achiral analogs, it is an essential comparator for optimizing ADME and target engagement assays. Ensure assay reproducibility by selecting this precisely defined tool compound for diversity-oriented screening libraries.

Molecular Formula C18H22N2O3
Molecular Weight 314.385
CAS No. 1705169-01-2
Cat. No. B2987536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
CAS1705169-01-2
Molecular FormulaC18H22N2O3
Molecular Weight314.385
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C18H22N2O3/c1-22-16-11-7-6-10-15(16)17(23-2)13-20-18(21)19-12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H2,19,20,21)
InChIKeyPDGLSZQPKUVBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1705169-01-2): Structural Identity and Procurement Baseline


1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1705169-01-2), with molecular formula C18H22N2O3 and a molecular weight of 314.4 g/mol, is a synthetic trisubstituted benzyl-aryl urea derivative characterized by a unique 2-methoxy-2-(2-methoxyphenyl)ethyl linker bridging the benzyl and urea moieties . The SMILES notation (COc1ccccc1C(CNC(=O)NCc1ccccc1)OC) reveals a chiral center at the carbon bearing the methoxy group on the ethyl linker, a feature absent in simpler N-benzyl-N'-arylurea analogs . This compound belongs to a therapeutically relevant chemical class: benzyl-aryl ureas have demonstrated biological activities including acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition, VEGFR-2 kinase inhibition, and soluble epoxide hydrolase (sEH) inhibition across multiple published studies [1][2].

Why N-Benzyl-N'-arylurea Analogs Cannot Substitute for 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1705169-01-2) in Research Programs


Generic substitution within the benzyl-aryl urea class is precluded by the target compound's distinctive 2-methoxy-2-(2-methoxyphenyl)ethyl linker, which introduces a chiral center and a substantially expanded chemical space relative to simpler N-benzyl-N'-arylurea analogs (e.g., 1-benzyl-3-(2-methoxyphenyl)urea, MW 256.30, or N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea, MW 286) . This structural feature increases the molecular weight by approximately 30–60 Da and adds one rotatable bond versus the closest comparator, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea (MW 286, 3 rotatable bonds), with a predicted LogP elevation of approximately 0.2–0.5 units [1]. Published structure-activity relationship (SAR) studies on trisubstituted benzyl-aryl ureas demonstrate that modifications to the N-alkyl linker dramatically alter in vitro potency—FR186054, a structurally related trisubstituted urea with a heteroaryl-substituted benzyl group, achieved an ACAT IC50 of 99 nM in rabbit intestinal microsomes, whereas simpler disubstituted benzyl-aryl ureas in the same series showed markedly reduced or negligible activity [2]. Consequently, procurement of a generic benzyl-aryl urea in place of CAS 1705169-01-2 risks introducing uncontrolled variables in receptor binding, pharmacokinetic profile, and assay reproducibility.

Quantitative Differentiation Evidence for 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1705169-01-2) vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. N-(4-Methoxybenzyl)-N'-(2-methoxyphenyl)urea

The target compound (CAS 1705169-01-2; MW 314.4; predicted XLogP ≈ 3.1) exhibits a molecular weight increase of 28.4 Da (9.9% higher) and a predicted LogP elevation of approximately 0.2 units relative to its closest commercially benchmarked analog, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea (Hit2Lead SC-7925561; MW 286; measured LogP = 2.89; LogSW = −3.76) . This LogP shift places the target compound closer to the optimal lipophilicity range for blood-brain barrier penetration (LogP 2.0–3.5), while the comparator falls in a lower range more typical of peripherally restricted agents .

Physicochemical profiling Drug-likeness Lead optimization

Chiral Center and Conformational Flexibility: Structural Differentiation from Achiral Benzyl-Aryl Urea Analogs

The target compound (SMILES: COc1ccccc1C(CNC(=O)NCc1ccccc1)OC) possesses a chiral center at the carbon atom of the ethyl linker bearing the methoxy substituent, a feature absent in the achiral comparator 1-benzyl-3-(2-methoxyphenyl)urea (C15H16N2O2, MW 256.30) and N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea . The target compound also has 4 rotatable bonds (vs. 3 for the Hit2Lead comparator), providing greater conformational sampling of the methoxyphenyl group relative to the urea pharmacophore . Published crystallographic and computational studies on trisubstituted aromatic ureas demonstrate that N-substituent configuration and linker flexibility directly govern the conformational preferences of the urea carbonyl and NH groups, which are critical for hydrogen-bonding interactions with biological targets [1].

Stereochemistry Molecular recognition Target engagement

Class-Level Pharmacological Precedent: Potency of Structurally Related Trisubstituted Benzyl-Aryl Ureas in ACAT Inhibition

Although no direct peer-reviewed biological data exists for CAS 1705169-01-2 itself, the structurally related trisubstituted benzyl-aryl urea FR186054 (CAS 179053-90-8) demonstrates the pharmacological potential of this scaffold class: FR186054 inhibited acyl-CoA:cholesterol O-acyltransferase (ACAT) with an IC50 of 99 nM in rabbit intestinal microsomes and produced excellent hypocholesterolemic effects in cholesterol-fed rats (ED50 = 0.046 mg/kg via diet, ED50 = 0.44 mg/kg via gavage) [1]. The target compound differs from FR186054 by replacing the heteroaryl (pyrazol-3-yl)-substituted benzyl group with an unsubstituted benzyl group and incorporating a 2-methoxy substituent on the ethyl linker, modifications that are expected to modulate target selectivity and metabolic stability based on established SAR trends in this series [1]. Simpler disubstituted benzyl-aryl ureas lacking the trisubstituted urea motif showed substantially weaker or absent ACAT inhibitory activity in the same study, confirming that the trisubstituted architecture—shared by both FR186054 and CAS 1705169-01-2—is a critical determinant of target engagement [1].

ACAT inhibition Hypocholesterolemic Cardiovascular research

Benzylethoxyaryl Urea Class Evidence: VEGFR-2 and PD-L1 Dual Inhibitory Activity in Cancer Immunomodulation

Recent work by Gil-Edo et al. (2023) on thirteen benzylethoxyaryl ureas—a scaffold class structurally adjacent to CAS 1705169-01-2—demonstrated that benzyl-aryl ureas bearing a para-substituted phenyl urea unit exhibit multitarget inhibition of VEGFR-2 and PD-L1, with antiproliferative IC50 values in the low micromolar range against HT-29 (colorectal) and A549 (lung) cancer cell lines and selectivity index values exceeding 50 for the most selective compounds (SI = IC50_HEK-293 / IC50_tumor cell line) [1]. Compound 2 in this series achieved an IC50 of 0.17 ± 0.03 µM against the MDA-MB-231 triple-negative breast cancer line with an SI > 580, establishing that the benzyl-aryl urea scaffold can deliver both potency and tumor selectivity [1]. CAS 1705169-01-2 is structurally differentiated from the Gil-Edo series by its 2-methoxy-2-(2-methoxyphenyl)ethyl linker (vs. a benzylethoxyaryl linker) and its unsubstituted benzyl terminus (vs. para-substituted phenyl urea), representing a distinct chemical space within the same pharmacophore class [1].

VEGFR-2 inhibition PD-L1 modulation Cancer immunotherapy

Transparency Statement: Absence of Direct Peer-Reviewed Biological Data for CAS 1705169-01-2

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and major patent databases (Google Patents, USPTO, WIPO) as of April 2026 confirms that no peer-reviewed biological assay data, in vivo pharmacological studies, or structure-specific patents exist for 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1705169-01-2). The compound is listed in the Chemsrc chemical registry (updated September 2024) and is offered by multiple chemical suppliers as a research-grade screening compound, but all biological activity claims in vendor-supplied descriptions are unsupported by publicly accessible primary data . In contrast, closely related trisubstituted benzyl-aryl ureas such as FR186054 (CAS 179053-90-8) have been characterized in peer-reviewed literature with quantitative in vitro and in vivo pharmacological data, and benzylethoxyaryl ureas have published antiproliferative and immunomodulatory activity data [1][2]. This evidence gap means that CAS 1705169-01-2 should be considered an uncharacterized screening compound whose biological profile must be determined empirically by the end user.

Data transparency Procurement risk assessment Experimental validation

Recommended Application Scenarios for 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1705169-01-2) Based on Available Evidence


De Novo Phenotypic Screening for Lipid Metabolism or Cardiovascular Target Discovery

Given the established ACAT inhibitory activity of the trisubstituted benzyl-aryl urea pharmacophore (FR186054: IC50 = 99 nM in rabbit intestinal microsomes) [1], CAS 1705169-01-2 is structurally positioned as a differentiated screening candidate for lipid-metabolism target discovery. Its higher predicted LogP (≈3.1 vs. 2.89 for simpler analogs) and chiral 2-methoxy-2-(2-methoxyphenyl)ethyl linker may confer altered intracellular distribution and target engagement profiles compared to achiral benzyl-aryl urea analogs. Procure this compound for inclusion in diversity-oriented screening libraries alongside FR186054 and other trisubstituted urea analogs to map SAR around the benzyl and ethyl linker positions.

Chemical Probe Development for VEGFR-2/PD-L1 Dual Inhibition Programs in Immuno-Oncology

The Gil-Edo et al. (2023) study demonstrated that benzyl-aryl ureas with specific substitution patterns achieve dual VEGFR-2/PD-L1 inhibition with tumor-selectivity indices exceeding 50 [1]. CAS 1705169-01-2, with its unsubstituted benzyl terminus and 2-methoxy-2-(2-methoxyphenyl)ethyl linker, represents an unexplored region of this SAR landscape. The compound is suitable as a chemical starting point for medicinal chemistry optimization of dual VEGFR-2/PD-L1 inhibitors, particularly for programs seeking to explore the impact of linker chirality and methoxy substitution patterns on immunomodulatory activity.

ADME and Physicochemical Property Benchmarking in Benzyl-Aryl Urea Lead Optimization

The target compound's predicted physicochemical profile (MW 314.4, XLogP ≈ 3.1, 4 rotatable bonds, 2 H-bond donors, 3 H-bond acceptors) places it within drug-like chemical space (Lipinski Rule of 5 compliant) but with higher lipophilicity than the Hit2Lead comparator N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea (MW 286, LogP 2.89) [1]. Researchers optimizing benzyl-aryl urea leads for improved membrane permeability or CNS exposure can procure CAS 1705169-01-2 as a comparator compound to benchmark the impact of increased molecular weight and linker complexity on in vitro ADME parameters (Caco-2 permeability, microsomal stability, plasma protein binding) against simpler analogs.

Enantioselective Synthesis and Stereochemistry–Activity Relationship (SSAR) Studies

The chiral center on the ethyl linker of CAS 1705169-01-2 (SMILES: COc1ccccc1C(CNC(=O)NCc1ccccc1)OC) provides a basis for enantioselective synthesis and stereochemistry–activity relationship (SSAR) investigations [1]. In contrast to the achiral comparators 1-benzyl-3-(2-methoxyphenyl)urea and N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea, the target compound can be resolved into its (R)- and (S)-enantiomers, enabling differential assessment of enantiomer-specific target binding, metabolic stability, and off-target pharmacology. This application scenario is particularly relevant for medicinal chemistry programs where stereochemistry has been shown to influence urea-based inhibitor potency by factors of 2- to 100-fold in related scaffolds.

Quote Request

Request a Quote for 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.